molecular formula C24H27N7O7S B607907 PARP14 inhibitor H10 CAS No. 2084811-68-5

PARP14 inhibitor H10

Cat. No.: B607907
CAS No.: 2084811-68-5
M. Wt: 557.58
InChI Key: MUOMSHSMJCWQFH-UHFFFAOYSA-N
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Description

The compound “H10” refers to a class of compounds with the molecular formula C4H10, commonly known as butane. Butane is a saturated hydrocarbon containing four carbon atoms and ten hydrogen atoms. It is a colorless, odorless gas at room temperature and is primarily used as a fuel and a feedstock in the production of other chemicals .

Mechanism of Action

Target of Action

The primary target of the compound known as “PARP14 inhibitor H10” or “3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid” is PARP14 . PARP14 is a member of the poly (ADP-ribose)-polymerase (PARP) superfamily of proteins . This family of proteins is involved in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and cellular proliferation .

Mode of Action

The compound selectively inhibits PARP14 . It does this by binding to the PARP14 enzyme and preventing it from performing its catalytic function . The inhibition of PARP14 leads to the accumulation of damaged DNA in cancer cells, which can eventually trigger cell death .

Biochemical Pathways

PARP14 has been implicated in promoting protumor macrophage polarization and suppressing the antitumor inflammatory response due to its role in modulating interleukin-4 (IL-4) and interferon-g signaling pathways . By inhibiting PARP14, the compound can reverse these effects and induce an inflammatory response .

Pharmacokinetics

It is known that the compound is a selective inhibitor against parp14, with an ic50 value of 490 nm This suggests that the compound has a high affinity for PARP14, which could potentially impact its bioavailability

Result of Action

The inhibition of PARP14 by the compound results in a reversal of IL-4-driven protumor gene expression in macrophages and induces an inflammatory mRNA signature . This can lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane can be synthesized through various methods, including:

    Hydrogenation of Butenes: Butane is produced by the catalytic hydrogenation of butenes (C4H8) in the presence of a metal catalyst such as nickel or platinum.

    Cracking of Petroleum: Butane is obtained as a byproduct during the catalytic cracking of petroleum fractions in refineries.

Industrial Production Methods

Industrially, butane is primarily produced from natural gas and petroleum refineries. It is separated from other hydrocarbons through fractional distillation and stored under pressure as a liquid .

Chemical Reactions Analysis

Types of Reactions

Butane undergoes several types of chemical reactions, including:

    Combustion: Butane reacts with oxygen to produce carbon dioxide and water. This exothermic reaction is commonly used in heating appliances and engines. [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]

    Halogenation: Butane reacts with halogens such as chlorine or bromine to form halogenated butanes. For example, the reaction with chlorine produces butyl chloride and hydrogen chloride. [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.

Major Products Formed

Scientific Research Applications

Butane has several scientific research applications, including:

    Chemistry: Used as a feedstock for the production of ethylene and butadiene, which are important building blocks for polymers and other chemicals.

    Biology: Utilized in gas chromatography as a carrier gas due to its inert nature.

    Medicine: Employed in the production of aerosol propellants for inhalers and other medical devices.

    Industry: Used as a fuel for lighters, portable stoves, and heating appliances.

Comparison with Similar Compounds

Similar Compounds

    Propane (C3H8): A three-carbon alkane used as a fuel and a refrigerant.

    Pentane (C5H12): A five-carbon alkane used as a solvent and in the production of polystyrene foam.

Uniqueness of Butane

Butane’s unique properties, such as its low boiling point and clean combustion, make it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMSHSMJCWQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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